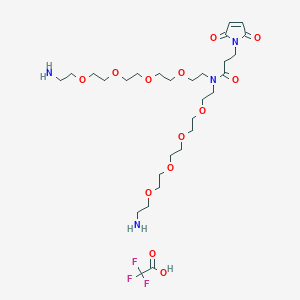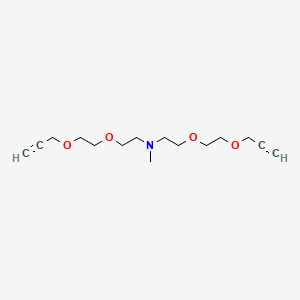![molecular formula C16H14BrNO5S B609669 (E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide CAS No. 1198078-60-2](/img/structure/B609669.png)
(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NT-219 is a novel small molecule that acts as a dual inhibitor of Insulin Receptor Substrates 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). These targets are significant oncogenic drivers and major pathways involved in drug resistance in various cancers .
Preparation Methods
The synthesis of NT-219 involves a multi-step chemical process. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization . Industrial production methods are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NT-219 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule to enhance its activity and stability.
Substitution Reactions:
Degradation Reactions: NT-219 triggers the degradation of IRS1/2 through a unique mechanism involving dissociation from the IGF1 receptor, induction of serine phosphorylation, and subsequent proteasomal degradation.
Scientific Research Applications
NT-219 has a wide range of scientific research applications, particularly in the fields of oncology and drug resistance:
Cancer Research: NT-219 has demonstrated efficacy in overcoming drug resistance in various cancer types, including melanoma, sarcoma, pancreatic, colon, lung, and head and neck cancers
Preclinical Studies: NT-219 has shown strong efficacy in preclinical studies, preventing acquired resistance and reversing tumor resistance when administered as a monotherapy or in combination with existing therapies.
Mechanism of Action
NT-219 exerts its effects through a unique mechanism involving the inhibition of STAT3 phosphorylation and the elimination of IRS1/2. The process involves three key steps:
- Subsequent degradation by the proteasome .
Dissociation of IRS1/2 from the IGF1 receptor: .
Induction of IRS1/2 serine phosphorylation: .
This dual inhibition mechanism is essential for overcoming drug resistance and enhancing the efficacy of other cancer therapies .
Comparison with Similar Compounds
NT-219 is unique due to its dual inhibition of IRS1/2 and STAT3, which are critical pathways in drug resistance. Similar compounds include:
- EGFR Inhibitors : Such as Tarceva and Erbitux, which target the epidermal growth factor receptor pathway.
- MEK Inhibitors : Such as Mekinist, which target the mitogen-activated protein kinase pathway.
- Immune-Oncology Therapies : Such as Keytruda, which target immune checkpoints to enhance the immune response against tumors .
NT-219 stands out due to its ability to target multiple pathways simultaneously, making it a promising candidate for overcoming drug resistance in various cancers .
Properties
CAS No. |
1198078-60-2 |
|---|---|
Molecular Formula |
C16H14BrNO5S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide |
InChI |
InChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+ |
InChI Key |
XDDQKKXXQHUUHJ-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NT219; NT 219; NT-219 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















